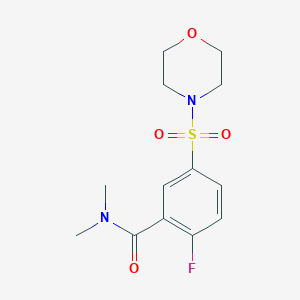
3-(2-chloro-6-fluorophenyl)-N-(4-chlorophenyl)-2-cyanoacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chloro-6-fluorophenyl)-N-(4-chlorophenyl)-2-cyanoacrylamide, also known as CFA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
3-(2-chloro-6-fluorophenyl)-N-(4-chlorophenyl)-2-cyanoacrylamide has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of 3-(2-chloro-6-fluorophenyl)-N-(4-chlorophenyl)-2-cyanoacrylamide is its use as a fluorescent probe for the detection of protein kinase activity. 3-(2-chloro-6-fluorophenyl)-N-(4-chlorophenyl)-2-cyanoacrylamide has also been investigated for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Mécanisme D'action
The mechanism of action of 3-(2-chloro-6-fluorophenyl)-N-(4-chlorophenyl)-2-cyanoacrylamide is not fully understood, but it is believed to involve the inhibition of protein kinase activity. Protein kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation has been linked to various diseases, including cancer. 3-(2-chloro-6-fluorophenyl)-N-(4-chlorophenyl)-2-cyanoacrylamide may inhibit protein kinase activity by binding to the ATP-binding site on the kinase, thereby preventing the phosphorylation of downstream targets.
Biochemical and Physiological Effects:
3-(2-chloro-6-fluorophenyl)-N-(4-chlorophenyl)-2-cyanoacrylamide has been shown to have a range of biochemical and physiological effects in vitro. In addition to its anti-cancer activity, 3-(2-chloro-6-fluorophenyl)-N-(4-chlorophenyl)-2-cyanoacrylamide has been shown to inhibit the proliferation of smooth muscle cells and to reduce inflammation in a mouse model of acute lung injury. 3-(2-chloro-6-fluorophenyl)-N-(4-chlorophenyl)-2-cyanoacrylamide has also been investigated for its potential as a tool for studying the role of protein kinases in various biological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(2-chloro-6-fluorophenyl)-N-(4-chlorophenyl)-2-cyanoacrylamide in lab experiments is its high selectivity for protein kinases. 3-(2-chloro-6-fluorophenyl)-N-(4-chlorophenyl)-2-cyanoacrylamide has been shown to be highly specific for certain kinases, making it a useful tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using 3-(2-chloro-6-fluorophenyl)-N-(4-chlorophenyl)-2-cyanoacrylamide is its potential toxicity, which may limit its use in vivo.
Orientations Futures
There are several future directions for research on 3-(2-chloro-6-fluorophenyl)-N-(4-chlorophenyl)-2-cyanoacrylamide. One area of interest is the development of new synthetic methods for 3-(2-chloro-6-fluorophenyl)-N-(4-chlorophenyl)-2-cyanoacrylamide that are more efficient and scalable. Another area of interest is the development of new applications for 3-(2-chloro-6-fluorophenyl)-N-(4-chlorophenyl)-2-cyanoacrylamide, such as its use as a tool for studying the role of protein kinases in neurological disorders. Finally, there is a need for further research on the safety and toxicity of 3-(2-chloro-6-fluorophenyl)-N-(4-chlorophenyl)-2-cyanoacrylamide, particularly in vivo.
Méthodes De Synthèse
3-(2-chloro-6-fluorophenyl)-N-(4-chlorophenyl)-2-cyanoacrylamide can be synthesized through a multi-step process that involves the reaction of 2-chloro-6-fluoroaniline with 4-chlorobenzaldehyde, followed by the reaction with malononitrile and subsequent cyclization to form the final product. The synthesis of 3-(2-chloro-6-fluorophenyl)-N-(4-chlorophenyl)-2-cyanoacrylamide is a complex process that requires careful attention to detail and precise measurements.
Propriétés
IUPAC Name |
(Z)-3-(2-chloro-6-fluorophenyl)-N-(4-chlorophenyl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2FN2O/c17-11-4-6-12(7-5-11)21-16(22)10(9-20)8-13-14(18)2-1-3-15(13)19/h1-8H,(H,21,22)/b10-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMPEASHOOERFR-NTMALXAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(2-chloro-6-fluorophenyl)-N-(4-chlorophenyl)-2-cyanoprop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5727863.png)
![3-(difluoromethyl)-N-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5727869.png)
![{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile](/img/structure/B5727885.png)
![N-(3-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}phenyl)acetamide](/img/structure/B5727892.png)

![N-(3-{[3-(2-furyl)acryloyl]amino}phenyl)-4-methylbenzamide](/img/structure/B5727912.png)

![3-(3-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide](/img/structure/B5727932.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylpropanamide](/img/structure/B5727939.png)
![2-({5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}amino)-N-cyclohexyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5727942.png)


![N-(3-chloro-2-methylphenyl)-2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5727956.png)